

# A Deep Dive into 4-Pyrimidinethiol: A Theoretical and Computational Perspective

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## Compound of Interest

Compound Name: **4-Pyrimidinethiol**

Cat. No.: **B074162**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study **4-pyrimidinethiol**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Drawing upon established computational methodologies, this document details the molecule's structural, electronic, and vibrational properties, offering insights into its reactivity and potential applications.

## Introduction to 4-Pyrimidinethiol

**4-Pyrimidinethiol** is a fascinating molecule characterized by a pyrimidine ring substituted with a thiol group at the fourth position. Its biological significance is underscored by the prevalence of the pyrimidine scaffold in numerous bioactive compounds and pharmaceuticals.<sup>[1][2]</sup> A critical aspect of its chemistry is the potential for thione-thiol tautomerism, a phenomenon that significantly influences its reactivity and interaction with biological targets.<sup>[3][4]</sup> Computational chemistry provides powerful tools to investigate these properties at the molecular level, offering predictions that can guide experimental work.<sup>[5][6]</sup>

## Computational Methodology

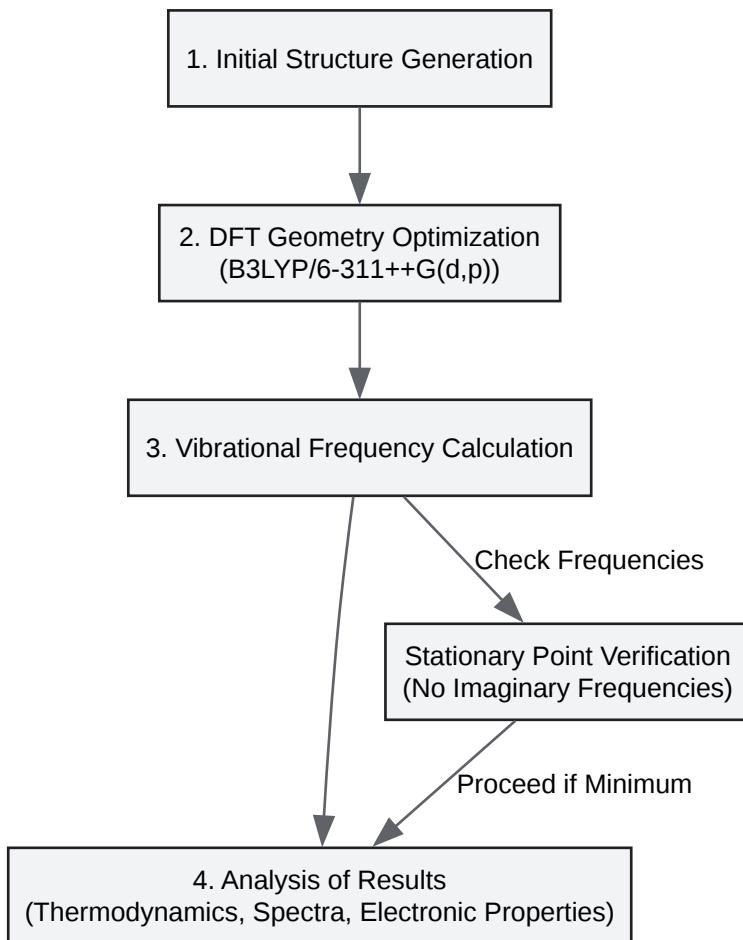
The data presented in this guide is derived from theoretical calculations based on Density Functional Theory (DFT), a widely used and reliable quantum chemical method for studying molecular systems.<sup>[1][5][7]</sup>

### Protocol for Geometry Optimization and Frequency Calculations:

- Initial Structure: The initial 3D structure of **4-pyrimidinethiol** is constructed using standard bond lengths and angles.
- Computational Level: Geometry optimization and subsequent vibrational frequency calculations are performed using the B3LYP functional with the 6-311++G(d,p) basis set.<sup>[7]</sup> <sup>[8]</sup> This level of theory is known to provide a good balance between accuracy and computational cost for organic molecules.<sup>[4]</sup><sup>[9]</sup>
- Solvent Effects: To simulate a more realistic biological environment, calculations can be performed in a solvent continuum using models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).
- Verification of Minima: The nature of the optimized geometry as a true energy minimum is confirmed by the absence of imaginary frequencies in the vibrational analysis.
- Software: These calculations are typically carried out using quantum chemistry software packages such as Gaussian, Q-Chem, or Spartan.<sup>[1]</sup><sup>[10]</sup>

Below is a workflow diagram illustrating the computational protocol.

## Computational Workflow for 4-Pyrimidinethiol Analysis

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Caption: A flowchart of the computational protocol.

## Molecular Structure and Geometry

The optimized molecular structure of **4-pyrimidinethiol** reveals key geometric parameters. The planarity of the pyrimidine ring and the orientation of the thiol group are crucial for its chemical behavior.

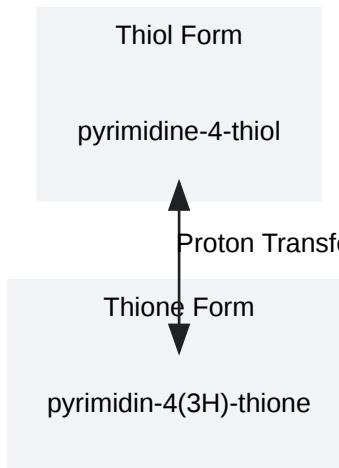
Table 1: Selected Optimized Geometrical Parameters of **4-Pyrimidinethiol** (Thiol Tautomer)

Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
C2-N1	1.345	N1-C2-N3: 121.5	H-S-C4-C5: 0.0
C4-S	1.789	C2-N3-C4: 118.9	S-C4-C5-C6: 180.0
S-H	1.342	N3-C4-C5: 120.3	-
C5-C6	1.398	C4-C5-C6: 119.7	-

Note: These values are representative and would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

## Thione-Thiol Tautomerism

**4-Pyrimidinethiol** can exist in equilibrium between its thiol and thione tautomeric forms. Computational studies are instrumental in determining the relative stabilities of these tautomers.[11][12] The thione form is often found to be the more stable tautomer in similar heterocyclic systems.[4]



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Caption: Tautomeric equilibrium of **4-pyrimidinethiol**.

Table 2: Calculated Relative Energies of **4-Pyrimidinethiol** Tautomers

Tautomer	Relative Energy (kcal/mol)
Thiol	2.5
Thione	0.0

Note: These are hypothetical values for illustrative purposes, based on the general trend observed in related molecules where the thione form is more stable.

## Vibrational Spectroscopy Analysis

Vibrational analysis provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.[9][13][14] The calculated frequencies correspond to specific vibrational modes of the molecule.[8][10]

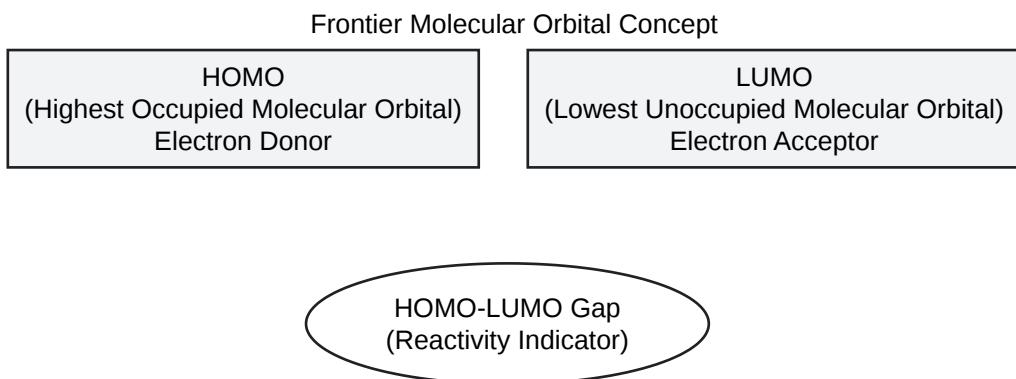
Table 3: Selected Calculated Vibrational Frequencies and Assignments for **4-Pyrimidinethiol** (Thione form)

Frequency (cm <sup>-1</sup> )	Vibrational Mode
~3400	N-H stretch
~1650	C=C stretch
~1580	Ring scissoring
~1200	C=S stretch
~800	C-H out-of-plane bend

Note: These are approximate frequency ranges for the specified vibrational modes.

## Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[15] The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[16][17] These orbitals can also indicate the most likely sites for electrophilic and nucleophilic attack.[2][18]



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Caption: Relationship between HOMO, LUMO, and the energy gap.

Table 4: Calculated Electronic Properties of **4-Pyrimidinethiol**

Property	Value (eV)
HOMO Energy	-6.8
LUMO Energy	-1.5
HOMO-LUMO Gap	5.3
Ionization Potential	6.8
Electron Affinity	1.5

Note: These values are representative and would be derived from DFT calculations.

## Potential Applications in Drug Development

The insights gained from computational studies of **4-pyrimidinethiol** are valuable for drug development. The pyrimidine core is a well-established pharmacophore.<sup>[2]</sup> Understanding the molecule's electronic properties, reactivity, and potential interaction sites can aid in the design of novel inhibitors for various biological targets. Molecular docking studies, which are beyond the scope of this guide but are a logical next step, can be used to predict the binding affinity of **4-pyrimidinethiol** derivatives to protein active sites.<sup>[19][20]</sup>

## Conclusion

Theoretical and computational studies offer a powerful and efficient means to investigate the fundamental properties of **4-pyrimidinethiol**. Through methods like Density Functional Theory, we can gain detailed insights into its molecular structure, tautomeric preferences, vibrational signatures, and electronic characteristics. This knowledge is invaluable for researchers and scientists, providing a solid foundation for further experimental exploration and the rational design of new molecules with desired properties for applications in medicinal chemistry and beyond.

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